2-[(E)-2-(3-ethoxy-4-propoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one
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Overview
Description
2-[(E)-2-(3-ethoxy-4-propoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one is a synthetic organic compound with a complex structure It features a pyrimidinone core substituted with various functional groups, including ethoxy, propoxy, hydroxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3-ethoxy-4-propoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrimidinone core using nitric acid or other nitrating agents.
Substitution reactions: Ethoxy and propoxy groups can be introduced through nucleophilic substitution reactions using corresponding alkyl halides.
Formation of the ethenyl linkage: This step involves the coupling of the substituted pyrimidinone with a suitable vinyl precursor under conditions such as the Heck or Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(3-ethoxy-4-propoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The ethoxy and propoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(3-ethoxy-4-propoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(3-ethoxy-4-methoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one
- 2-[(E)-2-(3-ethoxy-4-propoxyphenyl)ethenyl]-6-hydroxy-5-aminopyrimidin-4(3H)-one
- 2-[(E)-2-(3-ethoxy-4-propoxyphenyl)ethenyl]-6-methoxy-5-nitropyrimidin-4(3H)-one
Uniqueness
2-[(E)-2-(3-ethoxy-4-propoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(E)-2-(3-ethoxy-4-propoxyphenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-3-9-26-12-7-5-11(10-13(12)25-4-2)6-8-14-18-16(21)15(20(23)24)17(22)19-14/h5-8,10H,3-4,9H2,1-2H3,(H2,18,19,21,22)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSAJVQBRWRKDO-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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